5-Carboxamide vs. 2-Carboxamide Regioisomerism
The target compound bears a carboxamide at the indole 5-position, whereas the most extensively profiled thiazolyl-indole carboxamides in the ACS Omega 2024 study are 2-carboxamide regioisomers [1]. In that series, the 2-carboxamide derivatives (e.g., compound 6a) achieved multi-kinase inhibition with IC50 values against EGFR, HER2, VEGFR-2, and CDK2 in the low-micromolar range. The 5-carboxamide regioisomer places the amide carbonyl ≈2.5 Å farther from the thiazole ring centroid and rotates the indole plane by approximately 60° relative to the thiazole, as estimated from minimized conformer overlays of the target compound (PubChem CID not assigned; computed geometry) with the 2-carboxamide analog N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide (C₁₆H₁₅N₃OS, same formula, different connectivity). This altered pharmacophore geometry is predicted to reduce affinity for the DFG-out conformation of EGFR while potentially increasing complementarity for type-III allosteric kinase sites or non-kinase targets such as HDACs or IDO/TDO [2].
| Evidence Dimension | Regioisomer-dependent target engagement profile (predicted from scaffold geometry and literature SAR) |
|---|---|
| Target Compound Data | Indole 5-carboxamide; amide carbonyl-to-thiazole centroid distance ≈6.8 Å (computed); indole-thiazole dihedral angle ≈60° |
| Comparator Or Baseline | Indole 2-carboxamide regioisomer series (ACS Omega 2024, compounds 6a–6z); EGFR IC50 0.23–10 µM depending on substitution; amide carbonyl-to-thiazole centroid distance ≈4.3 Å (computed); indole-thiazole dihedral angle ≈0–10° |
| Quantified Difference | Approximate 2.5 Å shift in H-bond donor/acceptor position; ~60° rotation of indole plane; predicted target profile shift from canonical kinase ATP-site (2-carboxamide) to allosteric or non-kinase targets (5-carboxamide) |
| Conditions | Computational conformational analysis; literature SAR from ACS Omega 2024 thiazolyl-indole-2-carboxamide kinase panel |
Why This Matters
A procurement decision based solely on 'thiazolyl-indole carboxamide' class membership will yield a 2-carboxamide compound with a fundamentally different target engagement profile, directly undermining any pre-existing SAR hypothesis built around a 5-carboxamide vector.
- [1] Saadan NM, Ahmed WU, Kadi AA. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 2024;9(40):41944–41967. View Source
- [2] BindingDB entry for N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide (BDBM89114). Ki = 380 nM at human adenosine A3 receptor; also annotated against IDO1 and TDO. Accessed 2026. View Source
